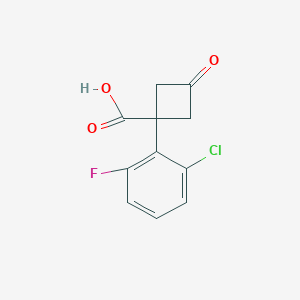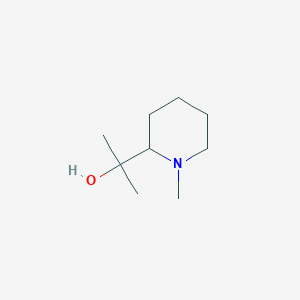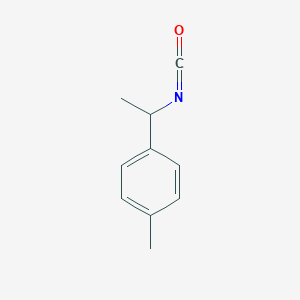
1-(1-Isocyanatoethyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Isocyanatoethyl)-4-methylbenzene is an organic compound characterized by the presence of an isocyanate group attached to an ethyl group, which is further bonded to a methyl-substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Isocyanatoethyl)-4-methylbenzene can be synthesized through the reaction of 4-methylacetophenone with phosgene in the presence of a base. The reaction typically involves the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to yield the desired isocyanate compound. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors with precise control over temperature and pressure. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Isocyanatoethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding ureas or carbamates.
Polymerization Reactions: The isocyanate group can react with itself or other isocyanates to form polyureas or polyurethanes.
Common Reagents and Conditions:
Amines: Used in the formation of ureas.
Alcohols: Used in the formation of carbamates.
Catalysts: Such as tertiary amines or organotin compounds, can be used to accelerate the reactions.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyureas and Polyurethanes: Formed through polymerization reactions.
Applications De Recherche Scientifique
1-(1-Isocyanatoethyl)-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with various substrates.
Mécanisme D'action
The mechanism of action of 1-(1-Isocyanatoethyl)-4-methylbenzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
1-(1-Isocyanatoethyl)benzene: Lacks the methyl group on the benzene ring.
1-(1-Isocyanatoethyl)-4-isopropylbenzene: Contains an isopropyl group instead of a methyl group.
1-(1-Isocyanatoethyl)-4-chlorobenzene: Contains a chlorine atom instead of a methyl group.
Uniqueness: 1-(1-Isocyanatoethyl)-4-methylbenzene is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. The methyl group can provide steric hindrance, affecting the compound’s reactivity with nucleophiles and its overall stability.
Propriétés
Numéro CAS |
55508-49-1 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
1-(1-isocyanatoethyl)-4-methylbenzene |
InChI |
InChI=1S/C10H11NO/c1-8-3-5-10(6-4-8)9(2)11-7-12/h3-6,9H,1-2H3 |
Clé InChI |
AKGGDONBVUXTQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



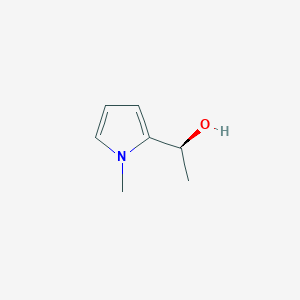
![ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13523700.png)
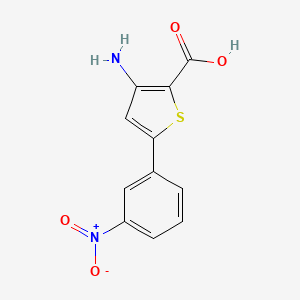
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal](/img/structure/B13523715.png)
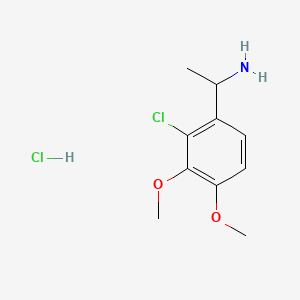
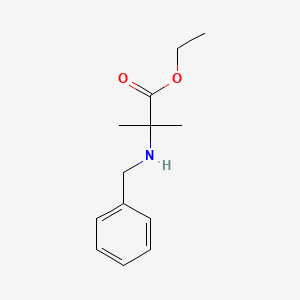
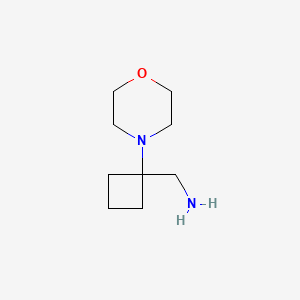
![6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13523744.png)
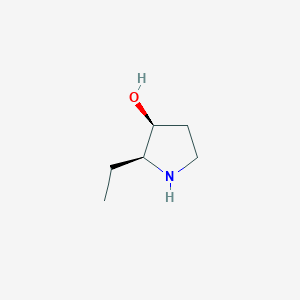
![3-[(Dimethylamino)methyl]azetidin-3-ol](/img/structure/B13523763.png)
